An In-depth Technical Guide to 1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one: Structure, Properties, and Synthetic Pathways
Introduction
1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one, a halogenated derivative of a catechol-containing propiophenone, represents a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure combines the reactive α-bromoketone moiety with the biologically significant catechol group, suggesting a potential for diverse chemical reactivity and pharmacological activity. The catechol functional group is a well-known structural alert in drug discovery, often associated with antioxidant properties and the ability to interact with various biological targets. The introduction of a bromine atom at the α-position to the ketone further enhances its synthetic utility, making it a valuable precursor for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of 1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one, including its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel catechol derivatives.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one is characterized by a 3,4-dihydroxyphenyl (catechol) ring attached to a propan-2-one backbone, with a bromine atom substituted at the first carbon of the propyl chain.
Chemical Identity:
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IUPAC Name: 1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one
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CAS Number: 1803850-70-5[1]
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Molecular Formula: C₉H₉BrO₃
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Molecular Weight: 245.07 g/mol
A summary of its predicted and known physicochemical properties is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Physical State | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO. Limited solubility in water.[2] | Inferred from related structures |
| pKa | The phenolic hydroxyl groups are expected to have pKa values in the range of 9-10, typical for catechols. | General chemical knowledge |
Synthesis and Methodologies
The synthesis of 1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one can be achieved through the α-bromination of the corresponding ketone precursor, 3',4'-dihydroxypropiophenone. This reaction is a common method for the preparation of α-haloketones.
Proposed Synthetic Pathway
The synthesis involves the direct bromination of 3',4'-dihydroxypropiophenone (also known as 1-(3,4-dihydroxyphenyl)propan-1-one)[3]. The hydroxyl groups of the catechol moiety are typically protected prior to bromination to prevent side reactions on the aromatic ring. However, direct bromination of the enol or enolate of the ketone is also a feasible route.
Caption: Proposed synthesis of 1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one.
Detailed Experimental Protocol
This protocol describes a general method for the α-bromination of a ketone, adapted for the synthesis of the target compound.
Materials:
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3',4'-Dihydroxypropiophenone
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A suitable solvent (e.g., glacial acetic acid, chloroform)
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Bromine (Br₂) or another brominating agent (e.g., N-bromosuccinimide)
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A weak base (e.g., sodium acetate) if necessary
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Deionized water
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Sodium bicarbonate solution
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Sodium sulfate (anhydrous)
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Standard laboratory glassware and equipment
Procedure:
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Dissolution of the Starting Material: Dissolve a known quantity of 3',4'-dihydroxypropiophenone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Addition of the Brominating Agent: Slowly add a stoichiometric amount of the brominating agent (e.g., a solution of bromine in the same solvent) to the reaction mixture at room temperature. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium bicarbonate to neutralize any acidic byproducts.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
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Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one.
Self-Validating System: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of the bromine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum.
Potential Biological Activity and Applications
Antioxidant and Radical Scavenging Activity
The catechol moiety is a well-established pharmacophore with potent antioxidant and radical scavenging properties. The presence of two adjacent hydroxyl groups on the aromatic ring allows for the donation of hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. This activity is of interest in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and cancer. The antioxidant activity of related bromophenols has been demonstrated, suggesting that the target compound may also possess such properties[4].
Caption: Potential antioxidant mechanism of action.
Enzyme Inhibition
The α-bromoketone is a reactive functional group that can act as an electrophile, making it a potential covalent inhibitor of enzymes. It can react with nucleophilic residues (e.g., cysteine, histidine) in the active site of an enzyme, leading to irreversible inhibition. This property could be exploited in the design of targeted enzyme inhibitors for various therapeutic applications.
Synthetic Intermediate
Beyond its potential biological activity, 1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one is a valuable intermediate in organic synthesis. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This makes it a useful building block for the synthesis of novel pharmaceutical agents and other fine chemicals.
Safety, Handling, and Storage
Safety Precautions:
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α-Bromoketones are generally lachrymatory and skin irritants. Handle this compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Handling:
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Use caution when handling the compound to avoid creating dust.
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Ensure that all equipment is properly grounded to prevent static discharge.
Storage:
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Store in a tightly sealed container in a cool, dry, and dark place.
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The compound may be sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one is a molecule with significant potential in both synthetic and medicinal chemistry. Although direct experimental data is limited, its chemical structure, combining a reactive α-bromoketone with a biologically active catechol moiety, suggests promising avenues for future research. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future studies should focus on the full characterization of this compound, the exploration of its pharmacological activities, and its utilization as a versatile synthetic intermediate.
References
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Chemsrc. 1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one. [Link]
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PubChem. 1-(3-Bromo-4-hydroxyphenyl)propan-2-one. [Link]
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PubChem. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. [Link]
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MDPI. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. [Link]
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MolPort. 1-(3,4-dihydroxyphenyl)propan-2-one. [Link]
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International Atomic Energy Agency (IAEA). Synthesis of 3',4'-dibenzoxy-propiophenone (I), a new synthon for the preparation of catecholic compounds of pharmacological interest. [Link]
- Google Patents. Process for the production of ª ‡ -bromopropiophenone.
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PubMed. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. [Link]
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